molecular formula C5H3N5O B12326396 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 149003-34-9

6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12326396
CAS No.: 149003-34-9
M. Wt: 149.11 g/mol
InChI Key: XSJSVQAZPILEGW-UHFFFAOYSA-N
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Description

6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. It features a fused ring system combining pyrazole and pyrimidine, which contributes to its unique chemical properties and biological activities .

Properties

CAS No.

149003-34-9

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

6-aminopyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H3N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,6,9,11)

InChI Key

XSJSVQAZPILEGW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=NC2=O)N)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method is the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . Another approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to produce good yields .

Industrial Production Methods: Industrial production methods for 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one often involve microwave-assisted synthesis. This method is advantageous due to its efficiency and ability to produce high yields in a relatively short amount of time .

Chemical Reactions Analysis

Types of Reactions: 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one include iodine for oxidation reactions and sodium ethoxide for cyclization reactions . The conditions for these reactions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one include various substituted derivatives that exhibit enhanced biological activities. For example, derivatives synthesized using 1,2,3-triazoles have shown promising anticancer activity .

Comparison with Similar Compounds

Conclusion

6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure allows it to undergo various reactions, leading to the formation of derivatives with enhanced properties. The compound’s ability to inhibit CDK2 and its applications in medicinal chemistry, biology, and other fields make it a valuable subject of study.

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